molecular formula C15H14N4O2 B7534089 2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile

2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile

Cat. No.: B7534089
M. Wt: 282.30 g/mol
InChI Key: CXQFGDJZHOWEOM-UHFFFAOYSA-N
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Description

2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile is a complex organic compound that features a nitro group, a benzonitrile moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile typically involves multiple steps One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final productThe final step often involves the methylation of the amino group .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. These methods allow for better control over reaction conditions such as temperature and pressure, which are crucial for the successful synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-18(9-7-13-4-2-3-8-17-13)15-6-5-14(19(20)21)10-12(15)11-16/h2-6,8,10H,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQFGDJZHOWEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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